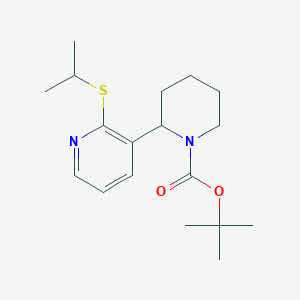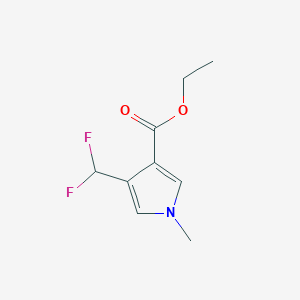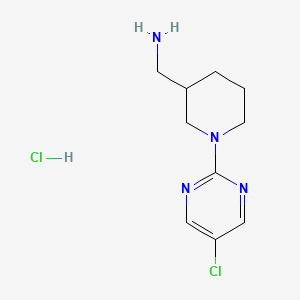
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methyl group at the 2-position and a tosylpyrrolidinyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then tosylated to introduce the tosyl group. The tosylated pyrrolidine is subsequently coupled with a 2-methylpyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a packed column with a catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Methyl-2-pyrrolidinyl)pyridine:
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar in structure but with different substitution patterns.
Uniqueness
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of the tosyl group, which enhances its reactivity and potential for diverse applications. The tosyl group also provides a handle for further functionalization, making this compound a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C17H20N2O2S |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-7-9-15(10-8-13)22(20,21)19-12-4-6-17(19)16-5-3-11-18-14(16)2/h3,5,7-11,17H,4,6,12H2,1-2H3 |
InChI-Schlüssel |
CDOSHTVYIZARMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)


![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)

